5-(4-fluorobenzoyl)-4-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one
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Overview
Description
5-(4-fluorobenzoyl)-4-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one is a chemical compound that belongs to the benzodiazepine family. It is commonly known as 4'-fluoroclonazepam and is a potent sedative and anxiolytic drug. This compound has gained significant attention in the scientific community due to its potential therapeutic applications.
Scientific Research Applications
Anti-tubercular Applications
This compound has been used in the synthesis of novel derivatives with enhanced activity against tuberculosis . The synthesized compounds were evaluated against the H37RV strain to determine their antitubercular potential . Compounds containing electron withdrawing groups at the 4th position were found to possess excellent antitubercular activity .
Organic Synthesis
In the field of organic synthesis, this compound is used as a reagent for the preparation of various organic compounds, such as esters, amides, and ketones. It’s high reactivity and stability make it a valuable tool in the synthesis of complex organic molecules.
Pharmaceuticals
The compound is used as an intermediate for the synthesis of various drugs, including anti-inflammatory, analgesic, and antipyretic agents. Its unique properties allow it to be incorporated into a wide range of pharmaceutical compounds.
Materials Science
In materials science, this compound is used as a building block for the preparation of various polymers and materials, such as liquid crystals and organic semiconductors. Its unique structure and properties make it a valuable component in the development of advanced materials.
Synthesis of Naphthyl Epoxy Resin
A novel type of 1,5-bis(4-fluorobenzoyl)-2,6-diglycidyl ether naphthalene (DGENF) was synthesized via a three-step procedure involving Friedel–Crafts acylation, demethylation, followed by nucleophilic reaction with ECH . This novel naphthyl epoxy resin containing 4-fluorobenzoyl side chains were prepared by curing with MeHHPA at high temperatures .
Teratogenicity Studies
The synthesized compounds were also tested for teratogenicity using zebrafish larvae . Most of the synthesized compounds were proved as safe at 0.5 µM without any abnormalities .
Safety and Hazards
The safety data sheet for 4-fluorobenzoyl chloride indicates that it is considered hazardous. It is classified as a flammable liquid, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Mechanism of Action
Target of Action
Similar compounds, such as flubendazole, are known to have anthelmintic properties, suggesting that they target parasitic worms .
Mode of Action
It’s worth noting that benzimidazole derivatives, like flubendazole, are known to disrupt microtubule function, which is crucial for cell division and intracellular transport .
Biochemical Pathways
It’s known that benzimidazole derivatives can interfere with the polymerization of tubulin into microtubules, disrupting the cytoskeleton of cells and leading to cell death .
Pharmacokinetics
It’s known that the incorporation of heavy isotopes like deuterium into drug molecules can affect their pharmacokinetic and metabolic profiles .
Result of Action
Based on the known effects of similar compounds, it can be inferred that it may lead to the disruption of cellular processes, such as cell division, ultimately leading to cell death .
properties
IUPAC Name |
5-(4-fluorobenzoyl)-4-methyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O2/c1-11-10-16(21)19-14-4-2-3-5-15(14)20(11)17(22)12-6-8-13(18)9-7-12/h2-9,11H,10H2,1H3,(H,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNHFPBVPBFWWHS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)NC2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.